molecular formula C20H26O3 B601113 17-beta-Hydroxy Exemestane Epoxide CAS No. 1331732-05-8

17-beta-Hydroxy Exemestane Epoxide

Katalognummer: B601113
CAS-Nummer: 1331732-05-8
Molekulargewicht: 314.43
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

17-beta-Hydroxy Exemestane Epoxide is a chemical compound with the molecular formula C20H26O3 and a molecular weight of 314.4 . It is also known by the chemical name (8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-8,9,10,11,12,13,14,15,16,17-decahydrospiro[cyclopenta[a]phenanthrene-6,2’-oxiran]-3(7H)-one . It is a derivative of Exemestane, a third-generation, irreversible steroidal aromatase inhibitor that induces aromatase degradation leading to a decrease in estrogen levels in plasma .


Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its chemical name. It contains a spiro[cyclopenta[a]phenanthrene-6,2’-oxiran] ring system, which is a characteristic feature of steroidal compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 314.4 and a molecular formula of C20H26O3 . Other specific properties such as melting point, boiling point, and density are not provided in the search results.

Wissenschaftliche Forschungsanwendungen

Exemestane Metabolites and Breast Cancer

  • Exemestane, a steroidal aromatase inhibitor, undergoes complex metabolization producing several active metabolites, including 17-beta-Hydroxy Exemestane Epoxide. These metabolites have been shown to possess potent aromatase inhibitory properties and reduce the viability of breast cancer cells (MCF-7aro), suggesting that the effectiveness of exemestane in breast cancer treatment may partly be due to its active metabolites (Varela et al., 2014).

Pharmacogenetics and Pharmacokinetics

  • The UGT2B17 gene deletion significantly affects the pharmacokinetics of 17-Hydroexemestane in humans, influencing plasma levels and urinary excretion. This highlights the role of genetic variations in individual responses to exemestane therapy (Chen et al., 2016); (Luo et al., 2017).

Metabolic Pathways and Novel Metabolites

  • Extensive research has led to the identification and quantification of novel major metabolites of exemestane, including cysteine conjugates, which are major components in both urine and plasma. These findings contribute to a deeper understanding of the metabolic pathways of exemestane (Luo et al., 2018).

Effects on Bone and Lipid Metabolism

  • Exemestane and its metabolite 17-Hydroexemestane have been studied in ovariectomized rats, showing significant prevention of bone loss, enhancement of bone mechanical strength, and reduction in serum cholesterol levels. This suggests potential protective effects on end-organ function beyond its use in breast cancer treatment (Goss et al., 2004).

Analytical Detection and Characterization

  • Advanced analytical techniques, such as liquid chromatography-mass spectrometry, have been employed to detect and characterize new exemestane metabolites, improving our understanding of its pharmacokinetics and potential misuse in sports doping (Cavalcanti et al., 2011).

Wirkmechanismus

17-beta-Hydroxy Exemestane Epoxide is a metabolite of Exemestane, which is an aromatase inhibitor used to treat breast cancer in postmenopausal women . Exemestane works by irreversibly binding to the active site of the aromatase enzyme, resulting in permanent inhibition . This blocks the conversion of androgens to estrogens in peripheral tissues, which is the principal source of circulating estrogens in postmenopausal women .

Safety and Hazards

The safety data sheet for Exemestane, the parent compound of 17-beta-Hydroxy Exemestane Epoxide, indicates that it causes serious eye irritation and may damage fertility or the unborn child . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

Zukünftige Richtungen

The future directions of research on 17-beta-Hydroxy Exemestane Epoxide could involve further investigation into its biological effects. For instance, a study on Exemestane’s 17-hydroxylated metabolite found that it exerts biological effects as an androgen . This could have important implications for long-term maintenance of patients with aromatase inhibitors .

Eigenschaften

IUPAC Name

(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethylspiro[8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthrene-6,2'-oxirane]-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-18-7-5-12(21)9-16(18)20(11-23-20)10-13-14-3-4-17(22)19(14,2)8-6-15(13)18/h5,7,9,13-15,17,22H,3-4,6,8,10-11H2,1-2H3/t13-,14-,15-,17-,18+,19-,20?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMZYNAXKLSHLW-POJIJWSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CC4(CO4)C5=CC(=O)C=CC35C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC4(CO4)C5=CC(=O)C=C[C@]35C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
17-beta-Hydroxy Exemestane Epoxide
Reactant of Route 2
17-beta-Hydroxy Exemestane Epoxide
Reactant of Route 3
17-beta-Hydroxy Exemestane Epoxide
Reactant of Route 4
17-beta-Hydroxy Exemestane Epoxide
Reactant of Route 5
17-beta-Hydroxy Exemestane Epoxide
Reactant of Route 6
17-beta-Hydroxy Exemestane Epoxide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.